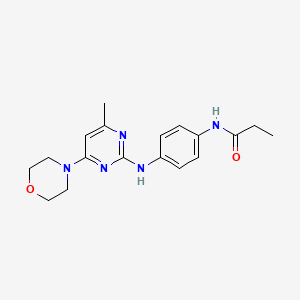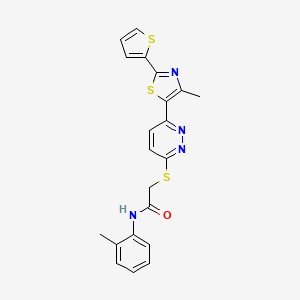![molecular formula C21H18F3N3OS B11246422 N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B11246422.png)
N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound with a unique structure that combines an imidazo[2,1-b]thiazole core with a trifluoromethylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the imidazo[2,1-b]thiazole core, which can be synthesized through a cyclization reaction involving a thioamide and an α-halo ketone. The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction. The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole core can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-N-(4-p-tolyl-thiazol-2-yl)-benzamide: Shares a similar thiazole core but lacks the trifluoromethyl group.
(6-(p-Tolyl)imidazo[2,1-b]thiazol-5-yl)methanol: Contains the imidazo[2,1-b]thiazole core but has a hydroxyl group instead of the benzamide moiety.
Uniqueness
N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-3-(trifluoromethyl)benzamide is unique due to the combination of its imidazo[2,1-b]thiazole core and trifluoromethylbenzamide moiety.
Propiedades
Fórmula molecular |
C21H18F3N3OS |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H18F3N3OS/c1-13-5-7-14(8-6-13)18-17(27-9-10-29-20(27)26-18)12-25-19(28)15-3-2-4-16(11-15)21(22,23)24/h2-8,11H,9-10,12H2,1H3,(H,25,28) |
Clave InChI |
FZYFLFDEDGGMSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-methyl-2-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11246343.png)
![6-methyl-4-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11246344.png)
![6-Allyl-5,5-dioxo-N~9~-phenyl-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide](/img/structure/B11246359.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246376.png)

![Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B11246384.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)-1-naphthamide](/img/structure/B11246385.png)
![N-(5-methylpyridin-2-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11246398.png)

![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246404.png)
![1-(4-Bromophenyl)-2-(3,4-dimethoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine](/img/structure/B11246409.png)
![2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11246416.png)
![N-cyclohexyl-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246421.png)

